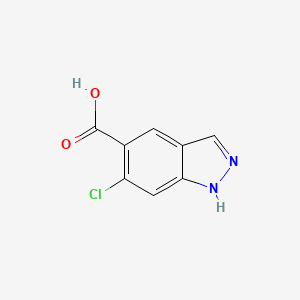

6-chloro-1H-indazole-5-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWNGDOOEVODAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for 6-chloro-1H-indazole-5-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce indazole alcohols .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of indazole compounds, including 6-chloro-1H-indazole-5-carboxylic acid, exhibit neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer’s disease. A study highlighted the compound's ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration, thereby providing a protective effect against neuronal damage .

Cardiovascular Health

Indazoles have shown promise in cardiovascular applications. Specifically, compounds similar to 6-chloro-1H-indazole-5-carboxylic acid have been studied for their effects on platelet aggregation and vascular contraction. These compounds may help mitigate conditions such as hypertension and atherosclerosis by modulating inflammatory responses and oxidative stress levels in vascular smooth muscle cells .

Cancer Research

The compound has demonstrated anti-cancer properties by inhibiting angiogenesis and tumor growth. Studies using xenograft models revealed that indazole derivatives could block the hypoxia-inducible factor (HIF)-1 pathway, which is crucial for tumor survival under low oxygen conditions . This suggests that 6-chloro-1H-indazole-5-carboxylic acid could be a candidate for developing novel anti-cancer therapies.

Case Study 1: Neuroprotection in Parkinson's Disease

A recent study investigated the effects of 6-chloro-1H-indazole-5-carboxylic acid on neuronal survival in models of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in apoptosis markers and improved motor function in treated animals compared to controls .

Case Study 2: Cardiovascular Benefits

In a controlled trial involving spontaneously hypertensive rats, administration of the compound resulted in lowered blood pressure and improved endothelial function. The study concluded that the anti-inflammatory properties of 6-chloro-1H-indazole-5-carboxylic acid contributed to these cardiovascular benefits, making it a potential therapeutic agent for managing hypertension .

Mechanism of Action

The mechanism of action of 6-chloro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- This impacts interactions with biological targets like enzymes .

- Substituent Position Effects : The chlorine atom at C6 in 6-chloro-1H-indazole-5-carboxylic acid creates steric and electronic effects distinct from C4 or C7 substitution in indole analogs. For example, C6 substitution in indazoles may enhance metabolic stability compared to C7-substituted indoles .

Functional Group Derivatives

Derivatization of the carboxylic acid group alters solubility and reactivity:

Reactivity Trends :

- The methyl ester derivative (e.g., from PharmaBlock Sciences) is commonly used in prodrug strategies to improve bioavailability .

- Nitrile derivatives (e.g., A545786) are intermediates in synthesizing heterocyclic scaffolds via cycloaddition reactions .

Halogen vs. Other Substituents

Replacing chlorine with other halogens or groups modulates bioactivity:

Comparative Insights :

- Electron-Withdrawing Effects : Chlorine’s stronger electron-withdrawing nature compared to fluorine or methyl groups increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) .

- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in protein binding pockets, as seen in kinase inhibitors like PF-06409577 (a chloro-indole-carboxylic acid analog) .

Analytical Data

- Melting Points : Chlorinated indazoles typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding .

- Spectroscopy : IR spectra show characteristic C=O stretches at ~1700 cm⁻¹ for carboxylic acids, while ^1H NMR reveals deshielded protons near electron-withdrawing groups (e.g., δ 8.2–8.5 ppm for H4 in 6-chloroindazoles) .

Biological Activity

6-Chloro-1H-indazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

6-Chloro-1H-indazole-5-carboxylic acid features a chlorinated indazole structure, characterized by a five-membered ring containing nitrogen atoms and a carboxylic acid functional group. Its molecular formula is C_9H_7ClN_2O_2, with a molecular weight of 210.62 g/mol. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems, making it a valuable candidate for drug development.

Indazole derivatives, including 6-chloro-1H-indazole-5-carboxylic acid, interact with various biological targets, particularly kinases such as chk1 and chk2. These interactions can modulate critical biochemical pathways involved in cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Antimicrobial Activity: It shows potential against various pathogens by disrupting their cellular functions.

- Anti-inflammatory Effects: It can modulate inflammatory responses by affecting cytokine production and signaling pathways .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity: Research indicates that derivatives of indazole can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity: Studies have demonstrated effectiveness against fungal strains like Candida albicans and Candida glabrata, showcasing its potential as an antifungal agent .

- Anti-inflammatory Activity: In vivo studies have shown significant anti-inflammatory effects in models such as the carrageenan-induced edema test .

Table 1: Anticandidal Activity of Indazole Derivatives

| Compound | Activity Against C. albicans | Activity Against C. glabrata | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 10a | Yes | Yes (miconazole susceptible) | 100 µM |

| 10g | Yes | Yes (miconazole resistant) | 1 mM |

| 3j | Yes | No | 1 mM |

Table 2: Anti-inflammatory Efficacy in Animal Models

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | Carrageenan-induced edema |

Case Studies

- Antifungal Evaluation : A study evaluated various indazole derivatives for their antifungal properties against Candida species. The results indicated that compounds with specific substituents exhibited enhanced activity at lower concentrations compared to traditional antifungals .

- Anti-inflammatory Research : In a carrageenan-induced edema model, the anti-inflammatory activity of certain indazole derivatives was assessed. The most potent compound demonstrated an ED50 value significantly lower than many currently used anti-inflammatory drugs .

- Cancer Cell Line Studies : Several derivatives were tested on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mechanisms involving the modulation of kinase activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1H-indazole-5-carboxylic acid, and how can purity be optimized?

- Methodology :

- Synthetic Pathways : Start with halogenated indazole precursors (e.g., 6-chloro-5-nitro-1H-indazole) followed by nitro-group reduction and carboxylation. Alternative routes involve ester hydrolysis (e.g., methyl ester derivatives under basic conditions, as seen in analogous indole systems) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/acetic acid mixtures to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

- Yield Optimization : Control reaction temperature (50–80°C) and stoichiometry (1.1–1.3 equivalents of carboxylation agents) to minimize side products like decarboxylated derivatives .

Q. How can the structure of 6-chloro-1H-indazole-5-carboxylic acid be confirmed experimentally?

- Methodology :

- Spectroscopic Analysis :

- NMR : Compare and NMR shifts with calculated values (e.g., δ ~12.5 ppm for indazole NH, δ ~165–170 ppm for carboxylic acid carbonyl) .

- IR : Identify characteristic peaks (e.g., O-H stretch at 2500–3000 cm, C=O at ~1700 cm) .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 197.0 (CHClNO) with ESI-MS .

Q. What are the key solubility and stability considerations for this compound?

- Methodology :

- Solubility Testing : Dissolve in polar aprotic solvents (DMSO, DMF) for biological assays. Aqueous solubility is limited (use pH-adjusted buffers or co-solvents like ethanol) .

- Stability : Store at –20°C under inert atmosphere to prevent decarboxylation. Monitor degradation via TLC or HPLC over 1–2 weeks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 6-chloro-1H-indazole-5-carboxylic acid?

- Methodology :

- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. Key parameters include hydrogen bonding between carboxylic acid O-H and indazole N atoms, which stabilizes the 1H-tautomer .

- Comparative Analysis : Overlay experimental and DFT-calculated structures (e.g., using Gaussian at B3LYP/6-31G* level) to validate tautomeric preferences .

Q. What strategies are effective for analyzing biological interactions, such as enzyme inhibition?

- Methodology :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes (e.g., kinases or carboxylases). Calculate IC values via dose-response curves .

- Molecular Docking : Perform AutoDock Vina simulations to predict binding poses, focusing on the carboxylic acid moiety’s interaction with catalytic residues .

Q. How can contradictory data on reactivity (e.g., decarboxylation rates) be reconciled?

- Methodology :

- Controlled Experiments : Vary pH (4–10), temperature (25–80°C), and solvent polarity to identify conditions favoring decarboxylation. Use NMR to track CO release .

- Mechanistic Studies : Employ isotopic labeling (e.g., -carboxylic acid) to trace reaction pathways and identify intermediates via LC-MS .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (~1.5), bioavailability (30–40%), and CYP450 metabolism. Validate with in vitro microsomal assays .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial disruption) and verify with cell viability assays (e.g., HepG2 cells) .

Methodological Notes

- Crystallography : SHELX programs are critical for resolving tautomerism and hydrogen-bonding networks .

- Synthesis : Methyl ester intermediates (e.g., 6-chloro-1H-indazole-5-carboxylic acid methyl ester) simplify purification before hydrolysis .

- Data Contradictions : Cross-validate spectroscopic and computational results to address discrepancies in tautomeric stability or reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.